Structural Differentiation: The 5-Bromo Substituent as a Unique Synthetic Handle
In comparison to the non-brominated analog 4-(benzyloxy)-2,3-difluorobenzoic acid (CAS 144292-54-6), the target compound 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS 2404734-36-5) features an additional bromine atom at the 5-position [1]. This bromine substituent enables participation in Suzuki-Miyaura, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, providing a site for the introduction of aryl, heteroaryl, or amine functionalities during late-stage diversification .
| Evidence Dimension | Presence of cross-coupling handle |
|---|---|
| Target Compound Data | Bromine atom at 5-position |
| Comparator Or Baseline | 4-(benzyloxy)-2,3-difluorobenzoic acid (CAS 144292-54-6) lacking bromine |
| Quantified Difference | Additional synthetic handle for C-C and C-N bond formation |
| Conditions | Structural analysis |
Why This Matters
The bromine atom enables a broader range of synthetic transformations, making the compound more versatile for generating diverse compound libraries in drug discovery programs.
- [1] PubChem. (n.d.). 4-(Benzyloxy)-2,3-difluorobenzoic acid. CID 21740065. View Source
